

Application Notes and Protocols: **c(phg-isoDGR-(NMe)k)** in Angiogenesis Research

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Compound of Interest

Compound Name: *c(phg-isoDGR-(NMe)k)*

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Introduction

The cyclic peptide **c(phg-isoDGR-(NMe)k)** is a potent and highly selective ligand for $\alpha 5\beta 1$ integrin, a key receptor involved in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3][4] Angiogenesis is a critical process in tumor growth and metastasis, making it a prime target for cancer diagnostics and therapeutics.[5] The isoDGR (isoaspartyl-glycyl-arginyl) motif, present in **c(phg-isoDGR-(NMe)k)**, is a recognition sequence for several integrins and is exposed in the extracellular matrix under conditions of tissue remodeling, such as in tumors. The N-methylation of the lysine residue in **c(phg-isoDGR-(NMe)k)** enhances its selectivity for $\alpha 5\beta 1$ over other integrins, such as $\alpha v\beta 6$. This high selectivity makes it an invaluable tool for specifically studying the role of $\alpha 5\beta 1$ integrin in angiogenesis and for the targeted delivery of imaging or therapeutic agents to the tumor neovasculature.

Mechanism of Action

c(phg-isoDGR-(NMe)k) selectively binds to the $\alpha 5\beta 1$ integrin on the surface of endothelial cells and tumor cells. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Upon ligand binding, integrins cluster and activate intracellular signaling pathways that regulate cell survival, proliferation, migration, and differentiation – all crucial steps in angiogenesis. By targeting $\alpha 5\beta 1$, **c(phg-isoDGR-(NMe)k)** can be used to visualize and potentially inhibit these processes. The interaction is primarily with the RGD-binding pocket of the integrin.

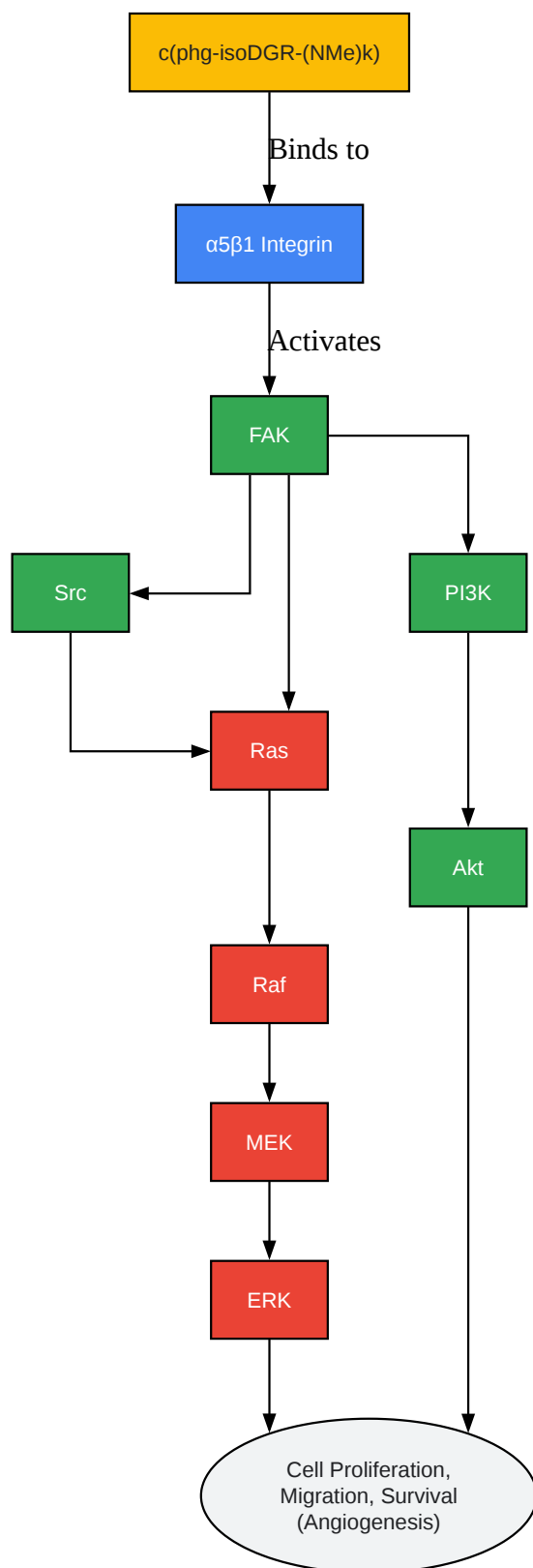
Quantitative Data

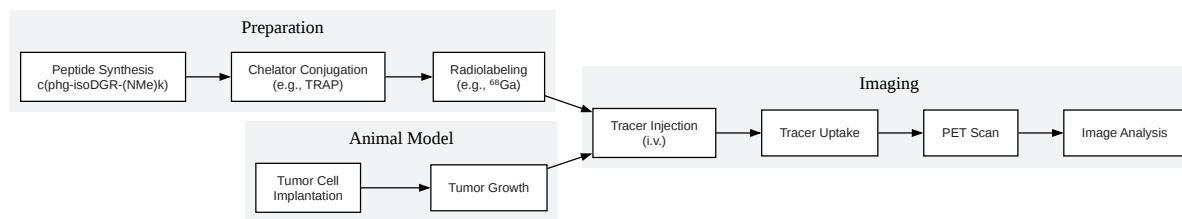
The binding affinity and selectivity of **c(phg-isoDGR-(NMe)k)** have been quantitatively assessed, demonstrating its high potency for $\alpha 5\beta 1$ integrin.

Compound	Target Integrin	IC50 (nM)	Reference
c(phg-isoDGR-(NMe)k)	$\alpha 5\beta 1$	2.9	

Signaling Pathway

The binding of **c(phg-isoDGR-(NMe)k)** to $\alpha 5\beta 1$ integrin is expected to trigger downstream signaling cascades that are characteristic of integrin activation. While specific studies on the signaling of this particular peptide are not detailed in the provided results, a general pathway can be depicted based on known integrin signaling in angiogenesis.





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- To cite this document: BenchChem. [Application Notes and Protocols: c(phg-isoDGR-(NMe)k) in Angiogenesis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182023#application-of-c-phg-isodgr-nme-k-in-angiogenesis-research]

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